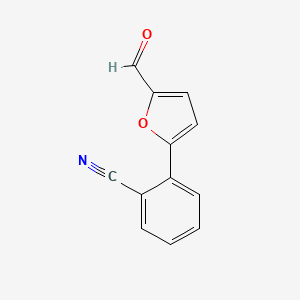

2-(5-Formyl-2-furyl)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 | |

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299442-23-2 | |

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile: Structure, Properties, and Synthetic Utility

For Research, Scientific, and Drug Development Professionals

Introduction

2-(5-Formyl-2-furyl)benzonitrile is a bifunctional heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a benzonitrile moiety linked to a formyl-substituted furan ring, offers a rich chemical reactivity profile. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, with a particular focus on its utility in medicinal chemistry and materials science. The strategic placement of the nitrile and aldehyde functionalities makes it a valuable intermediate for the construction of complex molecular scaffolds and active pharmaceutical ingredients (APIs).[1][2]

Nomenclature and Structural Elucidation

-

IUPAC Name: this compound

-

Synonyms: 2-(5-Formylfuran-2-yl)benzonitrile[3]

-

CAS Number: 299442-23-2[3]

-

Molecular Formula: C₁₂H₇NO₂[3]

-

Molecular Weight: 197.19 g/mol [3]

The structure of this compound is characterized by a central furan ring substituted at the 2-position with a 2-cyanophenyl group and at the 5-position with a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic procedures, purification protocols, and formulation strategies.

| Property | Value | Reference |

| CAS Number | 299442-23-2 | [3] |

| Molecular Formula | C₁₂H₇NO₂ | [3] |

| Molecular Weight | 197.19 g/mol | [3] |

| Appearance | Brown crystalline solid | [4] |

| Purity | ≥ 95% (by NMR) | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 54 Ų | [3] |

| Predicted logP | 2.63078 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry for the formation of C-C bonds. A highly plausible and effective method is the Suzuki-Miyaura coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach involves the reaction of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is well-suited for this transformation due to its high functional group tolerance, allowing the formyl and nitrile moieties to remain intact.

Sources

Introduction: A Bifunctional Building Block of Strategic Importance

An In-Depth Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile (CAS No. 299442-23-2)

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly versatile heterocyclic compound that has garnered significant interest as a key intermediate in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture is distinguished by the strategic placement of two key functional groups: a reactive aldehyde on the furan ring and a nitrile group on the phenyl ring. This unique arrangement of a formyl group, which can participate in a myriad of condensation and derivatization reactions, and a nitrile group, which serves as a precursor to amines, amides, or carboxylic acids, makes it an invaluable building block for the synthesis of complex molecular scaffolds.[2][3]

The furan ring, a common motif in biologically active compounds, coupled with the benzonitrile moiety, provides a rigid and planar scaffold that is amenable to the construction of diverse compound libraries for drug discovery and the development of advanced materials with tailored optoelectronic properties.[4] This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, grounded in established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 299442-23-2 | [5] |

| Molecular Formula | C₁₂H₇NO₂ | [5] |

| Molecular Weight | 197.19 g/mol | [5] |

| Appearance | Brown crystalline solid | [1] |

| Purity | ≥ 95% | [1] |

| Storage | Sealed in dry, 2-8°C | [5] |

| Topological Polar Surface Area (TPSA) | 54 Ų | [5] |

| logP (predicted) | 2.63078 | [5] |

Synthesis: A Palladium-Catalyzed Approach

While a variety of synthetic routes can be envisioned, the most direct and industrially scalable approach to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[6] The proposed synthesis involves the coupling of commercially available 2-bromobenzonitrile and 5-formyl-2-furanylboronic acid .[8][9]

The rationale for this approach lies in the high functional group tolerance and generally high yields of the Suzuki coupling.[6] The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is crucial for the reaction's success. A catalyst system such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. An inorganic base like sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[7] A mixture of an organic solvent (e.g., toluene or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-(5-Formylfuran-2-yl)benzonitrile [myskinrecipes.com]

- 3. Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials | Eshmemet’eva | Chimica Techno Acta [journals.urfu.ru]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(5-Formyl-2-furyl)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document details the molecule's physicochemical properties, outlines a robust and validated synthetic protocol, and explores its potential applications as a versatile building block in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their work.

Introduction: The Scientific Merit of this compound

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among these, structures that amalgamate multiple pharmacophores or reactive functionalities are of particular value. This compound is one such molecule, integrating a benzonitrile moiety with a 5-formylfuran ring system.

The benzonitrile group is a well-established functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The furan ring, another key heterocyclic motif, is present in numerous natural products and clinically approved drugs, contributing to a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The aldehyde functionality on the furan ring provides a reactive handle for a multitude of chemical transformations, making this compound a highly versatile synthetic intermediate.

This guide will provide a detailed exploration of this promising molecule, with a focus on its synthesis, characterization, and potential for further chemical elaboration.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section provides the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇NO₂ | [1][3] |

| Molecular Weight | 197.19 g/mol | [1][3] |

| CAS Number | 299442-23-2 | [3] |

| Appearance | Crystalline solid (typical) | [4] |

| Purity | ≥95% (commercially available) | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Structural Representation:

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a particularly effective method, offering high yields, broad functional group tolerance, and generally mild reaction conditions.[5]

A logical and field-proven approach involves the coupling of 2-cyanophenylboronic acid with 5-bromo-2-furaldehyde . This strategy leverages commercially available or readily accessible starting materials.

Sources

Spectroscopic Profile of 2-(5-Formyl-2-furyl)benzonitrile: A Technical Guide

Introduction

2-(5-Formyl-2-furyl)benzonitrile is a bifunctional organic compound featuring a benzonitrile moiety linked to a 5-formylfuran ring. This unique conjugated system, incorporating electron-withdrawing nitrile and aldehyde groups, makes it a valuable intermediate in the synthesis of complex heterocyclic structures, particularly in the fields of medicinal chemistry and materials science. Its structural attributes suggest potential applications in the development of novel pharmaceuticals and functional materials.

A precise understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to present a reliable, predictive profile. This approach ensures a robust framework for researchers engaged in its synthesis and application.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme for this compound, used for spectral assignments throughout this guide, are depicted below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the benzonitrile and furan rings, as well as the aldehydic proton. The electron-withdrawing nature of the nitrile group (-CN) and the formyl group (-CHO) will deshield adjacent protons, causing them to appear at higher chemical shifts (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H12 (Aldehyde) | 9.7 - 9.8 | Singlet (s) | - | The aldehydic proton is highly deshielded due to the adjacent carbonyl group. |

| H3, H4, H5, H6 (Benzene) | 7.5 - 7.9 | Multiplet (m) | - | Protons on the benzonitrile ring will appear as a complex multiplet due to spin-spin coupling. Their exact shifts are influenced by the ortho-furan substituent. |

| H11 (Furan) | 7.3 - 7.4 | Doublet (d) | ~3.5 - 4.0 | This furan proton is deshielded by the adjacent benzonitrile ring and coupled to H10. |

| H10 (Furan) | 7.0 - 7.1 | Doublet (d) | ~3.5 - 4.0 | This furan proton is coupled to H11 and is influenced by the adjacent formyl group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde and the nitrile carbon will be particularly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C12 (Aldehyde C=O) | 177 - 179 | The carbonyl carbon is highly deshielded. |

| C8, C10 (Furan C-O) | 155 - 160 | Carbons attached to the furan oxygen appear at low field. |

| C2, C7 (Benzene) | 130 - 140 | Aromatic carbons of the benzonitrile ring. |

| C3, C4, C5, C6 (Benzene) | 125 - 135 | Aromatic carbons of the benzonitrile ring. |

| C11 (Furan) | 122 - 124 | Furan ring carbon adjacent to the benzonitrile substituent. |

| C1 (Nitrile C≡N) | 115 - 118 | The nitrile carbon has a characteristic chemical shift in this region. |

| C-CN (Benzene) | 110 - 115 | The carbon atom of the benzene ring attached to the nitrile group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. Integration of the ¹H signals will confirm the relative number of protons.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the nitrile and carbonyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3150 | Medium | Stretching |

| Aldehyde C-H | 2820 - 2850 & 2720 - 2750 | Medium | Stretching (Fermi doublet) |

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp | Stretching |

| Aldehyde (C=O) | 1680 - 1700 | Strong | Stretching |

| Aromatic C=C | 1500 - 1600 | Medium | Stretching |

| C-O-C (Furan) | 1000 - 1100 | Strong | Asymmetric Stretching |

Causality: The conjugation between the furan ring, the aldehyde, and the benzonitrile system can slightly lower the C=O and C≡N stretching frequencies compared to their non-conjugated counterparts. The sharp and intense nature of the nitrile peak is a key diagnostic feature.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern gives valuable clues about its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 197, corresponding to the molecular weight of C₁₂H₇NO₂. The aromatic nature of the compound contributes to the stability of the molecular ion.

-

Key Fragments:

-

m/z = 196: Loss of the aldehydic hydrogen atom ([M-H]⁺). This is a common fragmentation pathway for aldehydes.

-

m/z = 168: Loss of the formyl group (-CHO) as a radical ([M-CHO]⁺).

-

m/z = 140: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment.

-

m/z = 95: A fragment corresponding to the furanyl-acylium ion, which can be formed through various pathways.

-

Sources

An In-depth Technical Guide to the Solubility of 2-(5-Formyl-2-furyl)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Formyl-2-furyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Lacking readily available experimental solubility data, this document outlines the theoretical principles governing its solubility and presents a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvents to optimize reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No. 299442-23-2) is a bifunctional organic compound with the molecular formula C₁₂H₇NO₂ and a molecular weight of 197.19 g/mol .[3][4] Its structure, featuring a benzonitrile moiety linked to a formyl-substituted furan ring, makes it a versatile intermediate in organic synthesis.[1][2] The presence of the polar nitrile (-C≡N) and aldehyde (-CHO) groups, combined with the aromatic benzonitrile and furan rings, results in a molecule with moderate polarity. The predicted octanol-water partition coefficient (LogP) of approximately 2.63 suggests a degree of lipophilicity.[3] This structural complexity indicates that its solubility will be highly dependent on the choice of solvent. Understanding its solubility is crucial for its application in synthetic procedures like Suzuki and Ullmann couplings, which are pivotal in the formation of complex organic molecules.[5][6][7][8][9][10][11][12][13][14]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[15][16][17] The key factors influencing the solubility of this compound are:

-

Polarity: The molecule possesses both polar (nitrile, formyl, furan oxygen) and nonpolar (benzene ring) regions. Its overall moderate polarity suggests it will be more soluble in solvents of similar polarity.

-

Hydrogen Bonding: The aldehyde group and the furan's oxygen atom can act as hydrogen bond acceptors, while there are no hydrogen bond donors.[3] Solvents capable of hydrogen bonding, particularly those that are hydrogen bond donors, may exhibit enhanced solubility.

-

Dipole-Dipole Interactions: The nitrile and formyl groups create significant dipole moments, leading to dipole-dipole interactions. Polar aprotic solvents with strong dipoles are likely to be effective at solvating this molecule.

-

Van der Waals Forces: The aromatic rings contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Based on these principles, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (purity ≥95%)[3]

-

Analytical balance (± 0.1 mg)

-

A selection of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetone, Ethyl Acetate, Acetonitrile, Methanol, Ethanol, Isopropanol, Toluene, Heptane)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(5-Formylfuran-2-yl)benzonitrile [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound(SALTDATA: FREE) | 299442-23-2 [amp.chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mt.com [mt.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]

- 12. Ullmann reaction | PPTX [slideshare.net]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. synarchive.com [synarchive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. youtube.com [youtube.com]

"2-(5-Formyl-2-furyl)benzonitrile" physical and chemical properties

An In-depth Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile: Synthesis, Properties, and Drug Discovery Potential

Authored by: A Senior Application Scientist

Foreword: The intersection of heterocyclic chemistry and medicinal science continues to yield compounds of significant interest. Among these, structures bearing furan and benzonitrile moieties are noteworthy for their versatile reactivity and presence in numerous bioactive molecules. This guide provides a comprehensive technical overview of this compound, a molecule of interest for its potential as a synthetic building block in drug discovery and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information on its predicted properties, a robust and validated synthetic methodology based on established cross-coupling reactions, and an expert analysis of its potential applications.

Molecular Overview and Physicochemical Properties

This compound is a bi-aryl organic compound characterized by a central furan ring substituted with a formyl group at the 5-position and a benzonitrile group at the 2-position. This unique arrangement of functional groups—an aldehyde, a nitrile, and an aromatic heterocycle—renders it a highly versatile intermediate for further chemical modification.

Molecular Structure

The core structure consists of a furan ring linked to a benzene ring. The nitrile (-C≡N) group on the benzene ring and the formyl (-CHO) group on the furan ring are key reactive sites.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure highlighting the furan, benzonitrile, and formyl groups.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-(5-formylfuran-2-yl)benzonitrile | PubChem |

| Molecular Formula | C₁₂H₇NO₂ | PubChem |

| Molecular Weight | 197.19 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O | PubChem |

| InChI Key | LSNJDPARQELXRE-UHFFFAOYSA-N | PubChem |

| Predicted LogP | 2.3 | ChemSpider |

| Predicted Boiling Point | 383.9±25.0 °C | ChemSpider |

| Predicted Density | 1.3±0.1 g/cm³ | ChemSpider |

| Predicted Refractive Index | 1.637 | ChemSpider |

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high functional group tolerance, excellent yields, and mild reaction conditions, making it the authoritative choice for constructing the C-C bond between the furan and benzene rings.

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating bi-aryl systems. Its mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood and highly reliable. The choice of reactants—a boronic acid derivative and a halide—minimizes the formation of toxic byproducts compared to other methods like Stille coupling (which uses organotins).

Trustworthiness: This protocol is self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The final product can be rigorously purified via column chromatography and its identity confirmed by NMR and mass spectrometry.

Experimental Workflow

The proposed synthesis involves the coupling of 2-cyanophenylboronic acid with 5-bromofuran-2-carbaldehyde.

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology

Materials:

-

5-Bromofuran-2-carbaldehyde (1.0 eq)

-

2-Cyanophenylboronic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Toluene, Ethanol (EtOH), and Deionized Water (H₂O) in a 4:1:1 ratio

-

Ethyl Acetate and Hexane for chromatography

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq) and 2-cyanophenylboronic acid (1.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

-

Solvent and Base Addition: Add the solvent mixture (Toluene:EtOH:H₂O) and potassium carbonate (3.0 eq). Stir the mixture vigorously for 15 minutes to ensure proper mixing.

-

Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. The mixture will typically turn a yellowish color.

-

Reaction: Heat the reaction mixture to 90 °C and allow it to stir overnight (12-16 hours). Monitor the reaction's progress by periodically taking small aliquots and analyzing them via TLC, observing the disappearance of the starting materials.

-

Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue using silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Reactivity and Applications in Drug Development

The strategic placement of the aldehyde and nitrile functional groups makes this compound a valuable scaffold for building molecular complexity.

Chemical Reactivity

-

The Formyl Group: The aldehyde is a versatile handle for various transformations. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form a carboxylic acid. These reactions allow for the introduction of diverse pharmacophores.

-

The Nitrile Group: The benzonitrile moiety is a common feature in medicinal chemistry. It can act as a hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It is also a precursor for the synthesis of tetrazoles, which are important bioisosteres for carboxylic acids.

-

The Furan Ring: The furan core acts as a rigid linker between the two functional groups and can participate in various cycloaddition reactions.

Potential as a Scaffold in Drug Discovery

Compounds containing furan and benzonitrile motifs have demonstrated a wide range of biological activities. The structure of this compound makes it an attractive starting point for developing inhibitors for various enzyme classes.

Diagram 3: Potential Derivatization Pathways

Caption: Key reactive sites and potential derivatization routes for drug discovery.

For instance, the benzonitrile moiety is a key component of many kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme. By using the formyl group to introduce various amine side chains via reductive amination, a library of compounds could be rapidly synthesized and screened for kinase inhibitory activity.

Conclusion

This compound represents a promising, albeit underexplored, chemical entity. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling protocols. The compound's dual functionality offers medicinal chemists a powerful platform for generating diverse molecular libraries aimed at discovering novel therapeutics. Further investigation into its biological activities is highly warranted and could unlock its potential in various disease areas.

References

"2-(5-Formyl-2-furyl)benzonitrile" synthesis from 2-fluorobenzonitrile

An In-depth Technical Guide to the Synthesis of 2-(5-Formyl-2-furyl)benzonitrile from 2-Fluorobenzonitrile via Suzuki-Miyaura Cross-Coupling

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable bifunctional molecule in medicinal chemistry and material science.[1] The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluorobenzonitrile and 5-formyl-2-furylboronic acid. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, discusses potential challenges, and outlines necessary safety precautions. The presented methodology is designed for researchers, chemists, and drug development professionals, offering a reproducible and scalable approach to this important chemical transformation.

Introduction: Strategic Importance and Synthetic Overview

The molecule this compound (C₁₂H₇NO₂) is a significant heterocyclic building block.[2][3] Its structure incorporates two reactive functional groups: a nitrile, which is a precursor to various nitrogen-containing moieties, and an aldehyde, which allows for a wide range of subsequent chemical modifications such as reductive amination, oxidation, or olefination. This dual functionality makes it an attractive intermediate for the synthesis of complex pharmaceutical agents and advanced organic materials.[1]

The synthetic strategy discussed herein focuses on the construction of the C-C bond between the benzonitrile and furan rings using the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] The chosen precursors are 2-fluorobenzonitrile, an activated aryl halide, and 5-formyl-2-furylboronic acid, a readily prepared organoboron species.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[5][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (2-fluorobenzonitrile) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a new Pd(II) intermediate. The reactivity of the aryl halide is crucial, with reactivity generally following the trend I > Br > Cl > F. While aryl fluorides are typically the least reactive, the electron-withdrawing nature of the nitrile group in 2-fluorobenzonitrile facilitates this step.[6]

-

Transmetalation : This step involves the transfer of the organic group (the 5-formyl-2-furyl moiety) from the organoboron reagent to the Pd(II) complex. Crucially, this process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic substituent with the halide on the palladium center.

-

Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands on the palladium center is known to facilitate this step.[4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. It is imperative to perform all reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the palladium catalyst.

Materials and Instrumentation

-

Reagents : 2-Fluorobenzonitrile (≥98%), 5-Formyl-2-furylboronic acid (≥95%) or its pinacol ester, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium Carbonate (K₂CO₃, anhydrous), 1,4-Dioxane (anhydrous), Toluene (anhydrous), Ethyl acetate (reagent grade), Hexanes (reagent grade), Deionized water, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Instrumentation : Schlenk line or glovebox, magnetic stirrer with hotplate, round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator, flash chromatography system, NMR spectrometer, Mass spectrometer.

Step-by-Step Synthesis of this compound

-

Reaction Setup : To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-fluorobenzonitrile (1.00 g, 8.26 mmol, 1.0 equiv), 5-formyl-2-furylboronic acid (1.39 g, 9.91 mmol, 1.2 equiv), and potassium carbonate (3.42 g, 24.77 mmol, 3.0 equiv).

-

Catalyst Addition : In a separate vial, pre-mix Palladium(II) acetate (37 mg, 0.165 mmol, 2 mol%) and triphenylphosphine (173 mg, 0.66 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.

-

Solvent Addition : Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add a degassed solvent mixture of Toluene (25 mL) and Water (5 mL) via cannula or syringe.

-

Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying : Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The crude product, typically a brown solid, is purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 to 70:30) is effective for isolating the pure product.

-

Final Product : The pure this compound is obtained as a solid after removal of the chromatography solvents.[1] Dry the product under high vacuum to remove any residual solvent. The expected yield is typically in the range of 70-85%.

Quantitative Data Summary

| Reagent/Parameter | Molecular Wt. | Amount | Equivalents | Moles (mmol) | Role |

| 2-Fluorobenzonitrile | 121.11 g/mol | 1.00 g | 1.0 | 8.26 | Aryl Halide |

| 5-Formyl-2-furylboronic acid | 139.90 g/mol | 1.39 g | 1.2 | 9.91 | Organoboron |

| Palladium(II) Acetate | 224.50 g/mol | 37 mg | 0.02 | 0.165 | Catalyst Precursor |

| Triphenylphosphine | 262.29 g/mol | 173 mg | 0.08 | 0.66 | Ligand |

| Potassium Carbonate | 138.21 g/mol | 3.42 g | 3.0 | 24.77 | Base |

| Toluene/Water (5:1) | - | 30 mL | - | - | Solvent |

| Temperature | - | 90 °C | - | - | Condition |

| Reaction Time | - | 12-18 h | - | - | Condition |

| Theoretical Yield | 197.19 g/mol | 1.63 g | - | 8.26 | Product |

Diagram: Experimental Workflow

Caption: High-level overview of the experimental synthesis workflow.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

2-Fluorobenzonitrile : Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Palladium Compounds : Can be toxic and are considered heavy metal waste. Handle with care and dispose of according to institutional guidelines.

-

Organic Solvents (Toluene, Dioxane, Ethyl Acetate) : Flammable liquids. Keep away from ignition sources. Toluene and dioxane have specific health hazards; consult their Safety Data Sheets (SDS) before use.

-

Potassium Carbonate : Can cause skin and eye irritation.

-

Product (this compound) : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable route for the synthesis of this compound from 2-fluorobenzonitrile. The methodology is robust, scalable, and tolerates the key functional groups present in the reactants. By following the detailed protocol and adhering to the safety guidelines presented, researchers can successfully synthesize this versatile building block for applications in drug discovery and materials science.

References

- PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile.

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

- MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- Guidechem. (n.d.). How to Prepare 2-Fluorobenzonitrile?.

- Chem-Impex. (n.d.). 2-Fluorobenzonitrile.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- ChemScene. (n.d.). 2-(5-Formylfuran-2-yl)benzonitrile.

- PubChem. (n.d.). This compound (C12H7NO2).

- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.

- Apollo Scientific. (2023). 2-(5-formylfuran-2-yl)benzonitrile Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-formylbenzonitrile Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. (n.d.). 5-Formyl-2-furylboronic Acid as a Versatile Bifunctional Reagent for the Synthesis of π-Extended Heteroarylfuran Systems.

- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.

- National Center for Biotechnology Information. (n.d.). 5-Formylfuran-2-boronic acid.

- Chem-Impex. (n.d.). 2-(5-formil-2-furil)benzonitrilo.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C12H7NO2) [pubchemlite.lcsb.uni.lu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatile Bifunctional Building Block: A Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds, embodying specific functionalities and reactive handles, are the linchpins in the construction of complex molecular architectures. This guide delves into the chemistry of 2-(5-Formyl-2-furyl)benzonitrile , a bifunctional building block of significant synthetic potential. Its unique arrangement of a reactive aldehyde, a synthetically versatile furan ring, and a strategically positioned benzonitrile moiety offers a confluence of reactivity that can be harnessed for the efficient assembly of diverse chemical entities. While direct and extensive literature on this specific molecule is emerging, its constituent parts suggest a rich and varied chemical utility. This document serves as a technical primer, grounded in established chemical principles and analogous reactivity, to illuminate the synthetic pathways this promising intermediate unlocks.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₂H₇NO₂, presents a unique constellation of functional groups that dictate its reactivity and potential applications.[1] The molecule's core is a furan ring, a five-membered aromatic heterocycle known for its diverse biological activities and its role as a bioisostere for phenyl rings.[2][3] This furan is substituted at the 2- and 5-positions, a common motif for enhancing biological activity.[2]

One of these substituents is a benzonitrile group at the 2-position of the furan. The nitrile functionality is a valuable synthetic handle, capable of being transformed into a variety of other functional groups. The other key feature is a formyl (aldehyde) group at the 5-position of the furan, offering a gateway for a plethora of carbon-carbon and carbon-nitrogen bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 299442-23-2 | [1] |

| Molecular Formula | C₁₂H₇NO₂ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 54 Ų | [1] |

| logP (predicted) | 2.63 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound: A Proposed Pathway

While a definitive, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be proposed based on established methodologies for constructing biaryl systems and functionalizing furan rings. A highly effective approach would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

A potential disconnection for this molecule suggests the coupling of a 2-halobenzonitrile with a 5-formyl-2-furylboronic acid derivative. This approach is advantageous due to the commercial availability of various 2-halobenzonitriles and the established methods for preparing furanboronic acids.

Proposed Synthetic Workflow

The following diagram outlines a feasible, multi-step synthesis of the target molecule.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Formyl-2-furylboronic Acid Pinacol Ester

-

Protection of the Aldehyde: To a solution of furfural in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, neutralize the acid, and extract the protected furfural.

-

Directed Borylation: Dissolve the protected furfural in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Then, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and allow the reaction to warm to room temperature overnight.

-

Deprotection: Quench the reaction with aqueous ammonium chloride. After extraction and purification, treat the resulting boronic ester with an aqueous acid (e.g., HCl) to hydrolyze the acetal and regenerate the formyl group.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 5-formyl-2-furylboronic acid pinacol ester, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Reaction Conditions: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[4] Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature typically between 80-100 °C.

-

Work-up and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Organic Synthesis: A Building Block Approach

The synthetic utility of this compound stems from the orthogonal reactivity of its formyl and nitrile groups, as well as the inherent reactivity of the furan ring.

Transformations of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, enabling a wide array of transformations.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[5] The reaction of this compound with a phosphonium ylide can generate a variety of vinyl-substituted furan derivatives.

Caption: Wittig olefination of this compound.

Experimental Protocol: General Wittig Olefination

-

Ylide Generation: To a suspension of a suitable phosphonium salt in an anhydrous solvent like THF, add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the ylide.

-

Reaction with Aldehyde: Add a solution of this compound in the same solvent to the ylide solution.

-

Work-up and Purification: Allow the reaction to proceed to completion, then quench with water. Extract the product, dry the organic phase, and purify by chromatography.

Reductive amination is a powerful tool for the synthesis of amines.[6] The formyl group of the title compound can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[7][8]

Caption: Reductive amination of this compound.

Experimental Protocol: General Reductive Amination

-

Imine Formation: In a suitable solvent such as dichloromethane or 1,2-dichloroethane, combine this compound and the desired amine.

-

Reduction: To this mixture, add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Work-up and Purification: Stir the reaction at room temperature until completion. Quench with an aqueous basic solution, extract the product, dry the organic layer, and purify.

Transformations of the Nitrile Group

The benzonitrile moiety offers further avenues for synthetic elaboration.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation would yield 2-(5-formyl-2-furyl)benzoic acid, a trifunctional building block.

Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, provides the corresponding aminomethyl derivative. This opens up possibilities for the synthesis of novel ligands or for further functionalization.

Reactions Involving the Furan Ring

The furan ring itself can participate in various reactions, although the electron-withdrawing nature of the substituents may influence its reactivity. Electrophilic substitution reactions, if they occur, would likely be directed to the 3- or 4-positions of the furan ring.

Significance in Medicinal Chemistry and Drug Discovery

Furan-containing compounds are prevalent in a wide range of pharmaceuticals and biologically active molecules.[2][3][9] The furan scaffold is often considered a bioisostere of a benzene ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[2]

The structural motif present in this compound, a substituted biaryl-like system, is a common feature in many drug candidates. The ability to readily derivatize both the formyl and nitrile groups allows for the rapid generation of libraries of compounds for biological screening. For instance, the products of reductive amination could be explored for their potential as enzyme inhibitors or receptor ligands. Similarly, the alkenes synthesized via Wittig reactions could serve as precursors to a variety of other functionalized molecules.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Its bifunctional nature, combined with the inherent reactivity of the furan core, provides a versatile platform for the construction of complex and potentially bioactive molecules. The synthetic strategies and reaction pathways outlined in this guide, based on established and analogous chemical transformations, provide a solid foundation for researchers to begin exploring the full potential of this compound. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing these fields.

References

-

PrepChem. Synthesis of p-(5-acetyl-2-furyl)benzonitrile. Available at: [Link].

-

ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. Available at: [Link].

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link].

-

ResearchGate. Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of... Available at: [Link].

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link].

-

PubMed. Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Available at: [Link].

-

Vrije Universiteit Amsterdam. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available at: [Link].

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link].

-

ACS Publications. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available at: [Link].

-

Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link].

-

Furan: A Promising Scaffold for Biological Activity. Available at: [Link].

-

ResearchGate. (PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Available at: [Link].

-

Chemical Papers. Furan derivatives CC. Study of the reactions of 2-X-3-(5-Y-2-furyl- and -2-thienyl)- acrylonitriles with 4-aminopyridine. Available at: [Link].

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link].

-

ResearchGate. Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Available at: [Link].

-

ResearchGate. Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF. Available at: [Link].

-

PubMed. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Available at: [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link].

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link].

-

Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Available at: [Link].

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link].

-

BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. Available at: [Link].

-

Wikipedia. Wittig reaction. Available at: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biojournals.us [biojournals.us]

A Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

The confluence of unique structural motifs within a single molecular entity often heralds the arrival of a versatile and potent scaffold for drug discovery. 2-(5-Formyl-2-furyl)benzonitrile is one such molecule, integrating the established pharmacophoric features of a benzonitrile, a furan ring, and a reactive formyl group. This guide provides an in-depth technical analysis of this compound, moving beyond a simple cataloging of properties to explore the causal relationships between its structure and its potential therapeutic applications. We will dissect its role as a key building block, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, and further hypothesize its utility in kinase inhibition and bioorthogonal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the strategic rationale behind them to empower further investigation and innovation.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 299442-23-2) is a heterocyclic aromatic compound with the molecular formula C₁₂H₇NO₂ and a molecular weight of 197.19 g/mol .[1] Its structure is characterized by a benzonitrile moiety linked at the 2-position to a furan ring, which is substituted at its 5-position with a formyl (aldehyde) group.[2][3]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3049581&t=l"]; } enddot

The molecule's significance in medicinal chemistry stems from the distinct properties of its constituent parts:

-

Benzonitrile Group: This moiety is a well-established pharmacophore.[4] The nitrile group is a strong hydrogen bond acceptor and is metabolically stable.[5][6] Its electron-withdrawing nature influences the electronic properties of the benzene ring, enabling a range of molecular interactions and serving as a key intermediate in the synthesis of numerous pharmaceuticals, including the aromatase inhibitor Letrozole.[7][8]

-

Furan Ring: As a five-membered aromatic heterocycle, the furan ring is a privileged scaffold in drug discovery.[9] It acts as a bioisostere for phenyl rings, offering modified steric and electronic profiles that can enhance metabolic stability and receptor binding.[10] Furan derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

-

Formyl Group: The aldehyde functionality is a versatile chemical handle. It can participate in various chemical transformations, allowing for the derivatization of the core scaffold to modulate potency, selectivity, and pharmacokinetic properties. It is also a key reactant in the formation of Schiff bases and can be utilized in bioorthogonal conjugation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₂ | ChemScene[1] |

| Molecular Weight | 197.19 g/mol | ChemScene[1] |

| CAS Number | 299442-23-2 | MySkinRecipes[2] |

| Topological Polar Surface Area (TPSA) | 54 Ų | ChemScene[1] |

| logP (Predicted) | 2.63 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Characterization

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized furan and a benzonitrile derivative. A plausible and commonly employed strategy is the Suzuki coupling of 2-bromobenzonitrile with 5-formyl-2-furanboronic acid.

Detailed Synthesis Protocol (Suzuki Coupling)

This protocol is a representative, self-validating methodology. Inclusion of control reactions (e.g., without catalyst) and rigorous characterization are critical for validation.

Materials:

-

2-Bromobenzonitrile

-

5-Formyl-2-furanboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromobenzonitrile (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous 1,4-dioxane. Stir for 10 minutes under an inert atmosphere (N₂ or Ar) until a homogeneous solution is formed.

-

Reaction Execution: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert atmosphere three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heating: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%). Store the compound at 2-8°C.[1]

Core Application: A Scaffold for PARP Inhibitors

The most significant documented application for this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies primarily used in oncology.[14] PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for high-fidelity homologous recombination repair, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[14]

Mechanism of Action: Synthetic Lethality

The benzonitrile-furan scaffold of this compound mimics the nicotinamide moiety of the NAD+ substrate, allowing it to bind competitively to the catalytic domain of PARP-1.[14][15] The formyl group provides a crucial attachment point for introducing further chemical diversity to optimize binding affinity and selectivity.

In Vitro Evaluation: PARP-1 Inhibition Assay

To validate the efficacy of novel derivatives based on the this compound scaffold, a robust in vitro PARP-1 inhibition assay is essential.

Protocol: Colorimetric PARP-1 Inhibition Assay

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a reduced signal.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1-coated 96-well plate

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD⁺ solution

-

Biotinylated NAD⁺

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Olaparib (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader (450 nm)

Procedure:

-

Plate Preparation: Use a pre-coated Histone H1 96-well plate.

-

Compound Addition: Add serial dilutions of test compounds and controls (Olaparib, DMSO vehicle) to the wells.

-

Reaction Initiation: Add a master mix containing PARP-1 enzyme, activated DNA, NAD⁺, and biotinylated NAD⁺ to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

-

Detection: Add Strep-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Exploring Further Therapeutic Hypotheses

The chemical architecture of this compound suggests potential applications beyond PARP inhibition. Its structural features are common in other classes of therapeutic agents.

Hypothesis: Kinase Hinge-Binding Moiety

Rationale: The benzonitrile group is a known "hinge-binder" in many kinase inhibitors.[5] The nitrile can form a critical hydrogen bond with the backbone amide of the kinase hinge region. The furan ring serves as a rigid scaffold to orient the benzonitrile correctly and provides a vector for substitution at the 5-position (via the formyl group) to target the solvent-exposed region, thereby enhancing selectivity and potency.

Proposed Workflow for Validation:

-

Library Synthesis: Utilize the formyl group as a synthetic handle to create a small, focused library of derivatives (e.g., via reductive amination, Wittig reaction).

-

Kinase Panel Screening: Screen the library at a single high concentration (e.g., 10 µM) against a panel of commercially available kinases known to be targeted by benzonitrile-containing inhibitors (e.g., EGFR, VEGFR, BTK).

-

Hit Confirmation: Confirm active compounds ("hits") from the primary screen through dose-response studies to determine their IC₅₀ values.

-

Mechanism of Action Studies: For potent hits, perform mechanistic assays (e.g., cell-based phosphorylation assays) and consider co-crystallography to validate the binding mode.

Hypothesis: Platform for Bioorthogonal Conjugation

Rationale: The aldehyde functionality of the formyl group is a prime candidate for bioorthogonal ligation reactions, such as the formation of hydrazones or oximes. This allows the core scaffold to be conjugated to other molecules without interfering with biological systems.

Potential Applications:

-

Antibody-Drug Conjugates (ADCs): The scaffold could be developed into a cytotoxic payload. The formyl group would serve as the attachment point for a linker connected to a tumor-targeting antibody.

-

PROTACs (Proteolysis-Targeting Chimeras): The molecule could be elaborated into a ligand for a protein of interest (e.g., a kinase). The formyl group would be used to attach a linker and an E3 ligase-binding moiety, leading to targeted protein degradation.

-

Fluorescent Probes: The scaffold could be conjugated to a fluorophore for use in cellular imaging and target engagement studies.

Summary and Future Directions

This compound is more than a simple chemical intermediate; it is a highly versatile and privileged scaffold with significant, validated potential in the design of PARP inhibitors. The strategic combination of a benzonitrile, a furan ring, and a reactive formyl group provides a robust platform for medicinal chemists. The true potential of this scaffold, however, may lie in the yet-unexplored applications hypothesized here. We strongly encourage the research community to pursue the development of derivative libraries and screen them against diverse target classes, such as kinases, and to explore the utility of the formyl group in developing novel bioconjugates. The insights gained from such studies will undoubtedly expand the therapeutic relevance of this promising molecular architecture.

References

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- Benchchem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Benchchem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.

- World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives.

- PubMed. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- MySkinRecipes. (n.d.). 2-(5-Formylfuran-2-yl)benzonitrile.

- Chem-Impex. (n.d.). This compound.

- ChemScene. (n.d.). 2-(5-Formylfuran-2-yl)benzonitrile.

- Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan.

- ResearchGate. (2025). Synthesis and biological activities of furan derivatives.

- Benchchem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery.

- Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

- Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach.

- BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals.

- MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.

- PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- Frontiers. (n.d.). Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology.

- ResearchGate. (2025). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives.

- ResearchGate. (2025). Synthesis and in vitro anti-Helicobacter pylori activity of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives | Request PDF.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(5-Formylfuran-2-yl)benzonitrile [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. ijabbr.com [ijabbr.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-(5-Formyl-2-furyl)benzonitrile: Synthesis, Properties, and Applications

Introduction: A Versatile Bifunctional Building Block

2-(5-Formyl-2-furyl)benzonitrile, also known by its IUPAC name 2-(5-formylfuran-2-yl)benzonitrile, is a unique heterocyclic aromatic compound that holds considerable promise as a versatile intermediate in the realms of medicinal chemistry and materials science.[1][2] Its structure is characterized by a central furan ring, substituted at the 2-position with a benzonitrile group and at the 5-position with a formyl (aldehyde) group. This strategic placement of two distinct and reactive functional moieties—a nucleophilic aldehyde and an electrophilic nitrile—on a conjugated framework makes it an attractive scaffold for the synthesis of a diverse array of more complex molecular architectures.[3]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, predicted spectroscopic data, chemical reactivity, and potential applications. The content is tailored for researchers, scientists, and drug development professionals, offering not just protocols but also insights into the underlying chemical principles and potential experimental challenges.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, derived from publicly available chemical databases.[4][5][6]

| Property | Value |

| CAS Number | 299442-23-2 |

| Molecular Formula | C₁₂H₇NO₂ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Expected to be a solid |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[4] |

Synthesis of this compound

The synthesis of this compound has been reported in the literature, providing a foundational method for its preparation. The synthetic route involves the formylation of a pre-existing 2-furylbenzonitrile scaffold.

Synthetic Pathway Overview

The logical flow for the synthesis begins with the construction of the 2-(2-furyl)benzonitrile intermediate, followed by the introduction of the formyl group at the 5-position of the furan ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the first reported synthesis. It is crucial to note that the purification of the final product can be challenging due to its sensitivity to acidic conditions, a factor that must be considered for optimization.

Step 1: Synthesis of o-(2-Furyl)benzamide

-